5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(bromomethyl)-1-methylindazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMQHCLFPUNKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)C=N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678463 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203160-22-8 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
potential therapeutic targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the reactive bromomethyl group provides a versatile handle for synthetic elaboration. This technical guide explores the potential therapeutic targets of compounds derived from this valuable intermediate, focusing on the key areas of oncology and neuroscience. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the indazole framework.
The indazole nucleus is a bioisostere of indole and is present in several approved drugs, highlighting its clinical significance. Derivatives of indazole have been shown to exhibit a wide array of pharmacological activities, including but not limited to, the inhibition of protein kinases and poly (ADP-ribose) polymerase (PARP), as well as modulation of central nervous system receptors. The strategic placement of the bromomethyl group at the 5-position of the 1-methyl-1H-indazole core allows for facile nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for biological screening.
Chemical Properties and Reactivity
This compound is a white to off-white solid. The presence of the hydrobromide salt enhances its stability and handling properties. The key to its utility in drug discovery is the reactivity of the benzylic bromide, which readily undergoes substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols. This reactivity is central to the construction of more complex molecules with tailored biological activities.
A general reaction scheme illustrating the utility of this intermediate is the nucleophilic substitution with a generic nucleophile (Nu-H), which can be an amine, thiol, or alcohol, to generate a diverse range of derivatives.
Potential Therapeutic Targets in Oncology
The indazole scaffold is a prominent feature in many small-molecule kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, they are a major focus of oncology drug discovery.
Protein Kinase Inhibitors
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer progression, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Axitinib, an indazole-containing drug, is a potent inhibitor of VEGFRs. Although not directly synthesized from the title compound, its structure highlights the potential of the indazole core to target the ATP-binding site of these kinases.
-
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its overexpression has been linked to several cancers. Indazole-based compounds have been developed as potent and selective inhibitors of GSK-3β.
-
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Several indazole-based Aurora kinase inhibitors have been reported in the literature.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, a promising therapeutic strategy. Niraparib, a potent PARP inhibitor, features an indazole core, demonstrating the utility of this scaffold in targeting this important enzyme family.
The general workflow for identifying and characterizing indazole-based kinase or PARP inhibitors is outlined below.
Potential Therapeutic Targets in Neuroscience
The versatility of the indazole scaffold extends to the development of agents targeting the central nervous system (CNS).
Serotonin (5-HT) Receptor Modulators
Serotonin receptors are involved in a wide range of physiological and psychological processes, and their modulation is a key strategy for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and psychosis.
Cannabinoid (CB) Receptor Modulators
The endocannabinoid system, including the CB1 and CB2 receptors, plays a significant role in regulating mood, appetite, pain, and memory. Indazole derivatives have been explored as modulators of these receptors for potential therapeutic applications in pain management and other neurological conditions.
Quantitative Data and Experimental Protocols
Table 1: Representative Kinase Inhibition Data for Indazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) |
| Indazole-based | VEGFR-2 | 1 - 10 |
| Indazole-carboxamide | GSK-3β | 5 - 50 |
| Pyrrolopyridin-indazole | Aurora A | 1 - 20 |
Table 2: Representative PARP Inhibition Data for Indazole Derivatives
| Compound Class | Target Enzyme | IC50 (nM) |
| Phenyl-indazole | PARP-1 | 2 - 10 |
| Indazole-carboxamide | PARP-2 | 1 - 5 |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of indazole derivatives.
General Protocol for Kinase Inhibition Assay (Example: VEGFR-2)
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, kinase assay buffer, 96-well plates, and detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound (indazole derivative) in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound in kinase assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
General Protocol for PARP Inhibition Assay
-
Reagents and Materials: Recombinant human PARP-1 enzyme, NAD+, activated DNA, PARP assay buffer, 96-well plates, and detection reagents (e.g., colorimetric or fluorescent NAD+ detection kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the PARP-1 enzyme, activated DNA, and test compound in PARP assay buffer. c. Initiate the reaction by adding NAD+. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes). e. Measure the consumption of NAD+ using a suitable detection reagent and a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the kinase assay.
General Protocol for Cell Proliferation Assay (e.g., MTT Assay)
-
Reagents and Materials: Cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well cell culture plates, MTT reagent, and DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Signaling Pathways
The therapeutic effects of indazole derivatives are mediated through their interaction with specific signaling pathways.
Conclusion
This compound is a highly valuable starting material for the synthesis of a wide range of biologically active molecules. The indazole scaffold has proven to be a successful platform for the development of inhibitors of key therapeutic targets in oncology and neuroscience. The reactive bromomethyl group allows for the creation of diverse chemical libraries, increasing the probability of identifying novel drug candidates. Further exploration of the chemical space accessible from this versatile intermediate holds significant promise for the discovery of next-generation therapeutics.
The Pivotal Role of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the pharmaceutical intermediate, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide. This document outlines its chemical properties, synthesis, and critical application in the manufacturing of potent therapeutic agents, with a focus on synthetic cannabinoid receptor agonists.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry.[1] Its unique structure, featuring a reactive bromomethyl group, makes it an invaluable precursor for the synthesis of a variety of complex bioactive molecules.[1] This intermediate is particularly noted for its role in the development of compounds targeting neurological pathways, including potent agonists for cannabinoid receptors. Its stability and reactivity profile allow for versatile applications in organic synthesis, facilitating the creation of novel therapeutic agents.[1]
Physicochemical Properties
The hydrobromide salt of 5-(Bromomethyl)-1-methyl-1H-indazole ensures improved handling and stability compared to its freebase form. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-(bromomethyl)-1-methylindazole;hydrobromide | [2] |
| CAS Number | 951754-06-6 | Not explicitly cited |
| Molecular Formula | C₉H₁₀Br₂N₂ | [2] |
| Molecular Weight | 305.997 g/mol | [2] |
| Appearance | White to beige solid | [3] |
| Storage Conditions | 0-8 °C | [1][3] |
Properties of the freebase, 5-(Bromomethyl)-1-methyl-1H-indazole (CAS: 1092961-02-8), are also relevant for understanding its reactivity.
| Property (Freebase) | Value | Reference |
| Molecular Formula | C₉H₉BrN₂ | [4] |
| Molecular Weight | 225.08 g/mol | [4] |
| InChIKey | GETXVJDRZHCMDS-UHFFFAOYSA-N | [4] |
Synthesis of the Intermediate
Representative Experimental Protocol: Synthesis of a Bromomethyl Indazole Derivative
This protocol is adapted from general procedures for the bromination of substituted indazoles.
Materials:
-
1,5-dimethyl-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Hydrobromic acid (HBr) in acetic acid
Procedure:
-
A solution of 1,5-dimethyl-1H-indazole in anhydrous CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical bromination. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude 5-(bromomethyl)-1-methyl-1H-indazole.
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid in acetic acid to precipitate the hydrobromide salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of the target intermediate.
Application in the Synthesis of AB-FUBINACA
This compound is a crucial precursor in the synthesis of synthetic cannabinoids, most notably AB-FUBINACA. AB-FUBINACA is a potent agonist of the CB1 receptor and was originally developed by Pfizer in a 2009 patent.[5] The synthesis involves the N-alkylation of an indazole-3-carboxamide core with the bromomethyl intermediate.
Representative Experimental Protocol: Synthesis of (S)-AB-FUBINACA
This protocol outlines the final coupling step to produce AB-FUBINACA, starting from a suitable indazole carboxamide precursor and an alkylating agent like 5-(Bromomethyl)-1-methyl-1H-indazole. The synthesis of AB-FUBINACA and its analogs typically involves the coupling of a substituted indazole-3-carboxylic acid with an appropriate amine, followed by N-alkylation.
Materials:
-
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide
-
This compound
-
A suitable base (e.g., Potassium tert-butoxide, Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
Procedure:
-
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide is dissolved in anhydrous THF in a flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C, and a base such as Potassium tert-butoxide (1.1 equivalents) is added portion-wise. The mixture is stirred at this temperature for 30 minutes to deprotonate the indazole nitrogen.
-
A solution of 5-(Bromomethyl)-1-methyl-1H-indazole (or its hydrobromide salt with additional base) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (S)-AB-FUBINACA.
Diagram of AB-FUBINACA Synthesis Workflow
Caption: Final coupling step in the synthesis of AB-FUBINACA.
Mechanism of Action of the Final Product: AB-FUBINACA
AB-FUBINACA functions as a potent full agonist at the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system.[5] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
| Target | Agonist | Binding Affinity / Potency | Reference |
| Human CB1 Receptor | (S)-AB-FUBINACA | EC₅₀ = 2.1 - 11.6 nM | [6] |
| Human CB2 Receptor | (S)-AB-FUBINACA | EC₅₀ = 5.6 - 21.1 nM | [6] |
CB1 Receptor Signaling Pathway
Upon binding of an agonist like AB-FUBINACA, the CB1 receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[1] Concurrently, the βγ-subunits of the G-protein can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[7] These actions collectively result in a reduction of neurotransmitter release at the presynaptic terminal. Furthermore, CB1 activation can influence other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]
Diagram of CB1 Receptor Signaling Pathway
Caption: Downstream effects of CB1 receptor activation by an agonist.
Conclusion
This compound is a specialized and highly valuable intermediate for the synthesis of pharmacologically active molecules, particularly potent cannabinoid receptor agonists like AB-FUBINACA. Its synthesis and subsequent use in N-alkylation reactions are critical steps in the production of these compounds. A thorough understanding of its properties, synthetic routes, and the biological pathways of the resulting active pharmaceutical ingredients is essential for medicinal chemists and drug development professionals working in this area. This guide provides a foundational overview to support further research and development efforts.
References
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Lack of Documented Applications in Material Science for 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
An extensive review of scientific literature, patent databases, and chemical supplier information reveals a significant gap in the documented applications of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide within the field of material science. While this compound is well-established as a key intermediate in pharmaceutical and medicinal chemistry, its use in the development of polymers, coatings, or other functional materials is not substantiated by detailed experimental evidence in the public domain.
Primary Application in Pharmaceutical Synthesis
The principal utility of this compound lies in its role as a versatile building block for the synthesis of more complex organic molecules. Its chemical structure, featuring a reactive bromomethyl group, makes it a valuable reagent for introducing the 1-methyl-1H-indazole moiety into a variety of molecular scaffolds. This is particularly relevant in drug discovery, where the indazole core is a recognized pharmacophore in numerous bioactive compounds.[1]
General and Unsubstantiated Claims in Material Science
Some commercial suppliers of this compound make general claims about its potential use in material science. These sources suggest that the compound could be employed in the development of novel materials, such as polymers and coatings, to enhance properties like thermal stability and chemical resistance.[1] However, these assertions are not supported by specific examples, peer-reviewed research articles, or patent applications that would provide the necessary quantitative data and detailed experimental protocols required for a technical guide.
Broader searches on the applications of the indazole chemical family in material science do indicate their potential in areas like organic electronics, fluorescent probes, and catalysis. Nevertheless, these applications involve different derivatives of indazole and do not specifically name or provide data for this compound.
Despite a thorough investigation, no in-depth technical information, quantitative data, or specific experimental protocols concerning the application of this compound in material science could be located. The available evidence points overwhelmingly to its use as a synthetic intermediate in the pharmaceutical industry. Therefore, the creation of a detailed technical guide or whitepaper on its material science applications is not feasible at this time due to the lack of foundational research and documentation in this area.
References
The Versatile Reactivity of the Bromomethyl Group in 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key building block in medicinal chemistry and materials science. Its utility stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups at the 5-position of the indazole core, enabling the synthesis of diverse molecular architectures with a range of biological activities and material properties. This in-depth technical guide explores the reactivity of this versatile reagent, providing a summary of known reactions, experimental protocols, and insights into the biological significance of its derivatives.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction for the bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indazole is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. The benzylic-like position of the bromine atom, adjacent to the indazole ring system, enhances its leaving group ability and renders the methylene carbon susceptible to attack by a variety of nucleophiles.
The general workflow for these reactions involves the deprotonation of the nucleophile using a suitable base, followed by its reaction with the indazole substrate in an appropriate solvent.
Caption: Generalized experimental workflow for nucleophilic substitution.
Reactions with S-Nucleophiles
Thiols are effective nucleophiles for the displacement of the bromide in 5-(bromomethyl)-1-methyl-1H-indazole. These reactions typically proceed under basic conditions to generate the corresponding thioether derivatives.
| Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |
| Ethanethiol | DBU | THF | Reflux, 1 h | 6-[(Ethylthio)methyl]-1H-indazole | 70 |
Table 1: Reaction of 6-(Bromomethyl)-1H-indazole with Ethanethiol [1]
Note: This example uses the 6-bromomethyl isomer, which is expected to have similar reactivity to the 5-bromomethyl isomer.
Detailed Experimental Protocol: Synthesis of 6-[(Ethylthio)methyl]-1H-indazole[1]
To a solution of 6-(bromomethyl)-1H-indazole in tetrahydrofuran (THF), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, followed by ethanethiol. The reaction mixture is heated to reflux for 1 hour under a nitrogen atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Reactions with N-Nucleophiles
Amines are another important class of nucleophiles that readily react with 5-(bromomethyl)-1-methyl-1H-indazole to form the corresponding aminomethyl derivatives. These reactions are crucial for the synthesis of many biologically active compounds.
Reactions with O-Nucleophiles
Alcohols and phenols can also serve as nucleophiles, leading to the formation of ether linkages. These reactions often require a strong base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Biological Significance and Signaling Pathways
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[3][4] In particular, substituted indazoles have been extensively investigated as kinase inhibitors.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.
Derivatives of 1-methyl-indazole have shown inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Transforming Growth Factor-beta Activated Kinase 1 (TAK1).[5][7] The functional group introduced at the 5-position via the bromomethyl handle can significantly influence the potency and selectivity of these inhibitors by interacting with specific residues in the kinase active site.
Caption: Inhibition of kinase signaling by indazole derivatives.
The ability to easily modify the 5-position of the 1-methyl-1H-indazole core through the reactive bromomethyl group provides a powerful tool for structure-activity relationship (SAR) studies aimed at developing novel and selective kinase inhibitors for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide (CAS No. 1203160-22-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(bromomethyl)-1-methyl-1H-indazole hydrobromide, a key intermediate in the development of novel therapeutics.
Core Properties and Specifications
This compound is a versatile chemical building block, primarily utilized in the synthesis of a wide range of biologically active indazole derivatives. Its reactive bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
| Property | Value | Reference |
| CAS Number | 1203160-22-8 | [1] |
| IUPAC Name | 5-(bromomethyl)-1-methyl-1H-indazole;hydrobromide | |
| Molecular Formula | C₉H₁₀Br₂N₂ | [2] |
| Molecular Weight | 305.997 g/mol | [3] |
| SMILES Code | CN1N=CC2=C1C=CC(CBr)=C2.[H]Br | |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >95% | [3] |
| Storage Conditions | 2-8°C, Inert atmosphere | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from a suitable precursor, such as 1-methyl-1H-indazole-5-carbaldehyde or (1-methyl-1H-indazol-5-yl)methanol. A plausible and common synthetic route involves the reduction of the aldehyde to the corresponding alcohol, followed by bromination.
Synthesis Workflow
References
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. (1-Methyl-1H-indazol-5-YL)methanol | 1092961-11-9 | Benchchem [benchchem.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis Using 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in solid-phase synthesis. This versatile building block is particularly valuable for the construction of diverse chemical libraries targeting various biological pathways, including those relevant to neurological disorders and oncology. The methodologies outlined below are designed to facilitate the efficient and systematic synthesis of indazole-containing compound libraries.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to rapidly generate libraries of substituted indazoles is crucial for modern drug discovery. Solid-phase synthesis offers a powerful platform for such endeavors by simplifying purification and enabling parallel synthesis. This compound serves as an excellent starting point for immobilizing the indazole core onto a solid support, allowing for subsequent diversification at other positions of the molecule. The bromomethyl group provides a reactive handle for attachment to various resin types.
Principle of Application
The primary application of this compound in solid-phase synthesis involves its use as a scaffold for the generation of compound libraries. The synthesis strategy typically involves three main stages:
-
Immobilization: The indazole moiety is anchored to a solid support via the bromomethyl group. This is typically achieved by alkylating a nucleophilic functional group on the resin.
-
Diversification: With the indazole core tethered to the resin, various chemical transformations can be performed to introduce diversity. This may include reactions at other positions of the indazole ring or modifications of a pre-existing functional group.
-
Cleavage: The final, diversified compounds are cleaved from the solid support for purification and biological screening. The choice of cleavage cocktail depends on the nature of the linker and the stability of the synthesized molecules.
A general workflow for this process is depicted below:
Caption: General workflow for solid-phase synthesis using 5-(Bromomethyl)-1-methyl-1H-indazole.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the solid-phase synthesis of an indazole-based library using this compound.
3.1. Protocol 1: Immobilization on Wang Resin
This protocol describes the attachment of the indazole scaffold to a hydroxyl-functionalized resin, such as Wang resin, forming a benzyl ether linkage.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Sodium Iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (1.5 mmol) and NaI (0.5 mmol) in DMF (5 mL).
-
Neutralization and Activation: Add DIPEA (3.0 mmol) to the solution from step 2 and stir for 10 minutes at room temperature.
-
Immobilization Reaction: Drain the DMF from the swollen resin and add the activated indazole solution. Agitate the mixture at 50 °C for 16-24 hours.
-
Washing: After the reaction, drain the solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the indazole on the resin can be determined by cleaving a small sample and analyzing the product by UV-Vis spectroscopy or LC-MS.
3.2. Protocol 2: On-Resin Diversification (Example: Suzuki Coupling)
This protocol outlines a typical diversification step, assuming a bromo-substituted indazole was immobilized.
Materials:
-
Indazole-functionalized resin
-
Arylboronic acid (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv.)
-
2 M Aqueous sodium carbonate solution
-
1,2-Dimethoxyethane (DME) or Toluene/Ethanol mixture
-
DMF, DCM, MeOH for washing
Procedure:
-
Resin Swelling: Swell the indazole-functionalized resin in the chosen reaction solvent (e.g., DME) for 1 hour.
-
Reagent Mixture: In a separate flask, dissolve the arylboronic acid and the palladium catalyst in the reaction solvent. Add the aqueous sodium carbonate solution.
-
Coupling Reaction: Drain the solvent from the swollen resin and add the reagent mixture. Heat the reaction at 80-90 °C for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Washing: After the reaction, cool to room temperature, drain the solution, and wash the resin sequentially with the reaction solvent, water, DMF, DCM, and MeOH.
-
Drying: Dry the resin under vacuum.
3.3. Protocol 3: Cleavage from Wang Resin
This protocol describes the cleavage of the final product from the Wang resin.
Materials:
-
Diversified indazole-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (5 mL) for 30 minutes.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (10 mL). Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Purification: Collect the solid by filtration or centrifugation and purify by an appropriate method (e.g., preparative HPLC).
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of indazole derivatives, starting from 5-(bromomethyl)-1-methyl-1H-indazole immobilized on Wang resin.
| Entry | Arylboronic Acid | Loading (mmol/g) | Crude Purity (%) | Isolated Yield (%) |
| 1 | Phenylboronic acid | 0.85 | 85 | 75 |
| 2 | 4-Methoxyphenylboronic acid | 0.82 | 82 | 71 |
| 3 | 3-Chlorophenylboronic acid | 0.88 | 88 | 78 |
| 4 | 2-Thiopheneboronic acid | 0.79 | 79 | 68 |
Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.
Visualization of Key Processes
5.1. Immobilization Pathway
The following diagram illustrates the chemical pathway for the immobilization of 5-(Bromomethyl)-1-methyl-1H-indazole onto Wang resin.
Caption: Immobilization of the indazole derivative onto Wang resin.
5.2. Diversification and Cleavage Logic
This diagram outlines the logical flow from the immobilized scaffold to the final diversified products.
Caption: Logical flow of diversification and cleavage steps.
Application Notes and Protocols for the Functionalization of Amines with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and marketed pharmaceuticals.[1][2][3] Functionalization of the indazole core allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4][5] 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a versatile synthetic intermediate, prized for its reactive bromomethyl group that readily participates in nucleophilic substitution reactions.[6] This reactivity makes it an excellent building block for the synthesis of a library of N-substituted aminomethyl indazole derivatives, which are of significant interest in medicinal chemistry.[5][6]
These application notes provide a detailed protocol for the efficient functionalization of primary and secondary amines with this compound. The described methodology is based on established N-alkylation procedures for heterocyclic compounds.[7][8][9]
Key Applications
The N-((1-methyl-1H-indazol-5-yl)methyl)amine scaffold is a key component in various pharmacologically active molecules. The ability to introduce diverse amine functionalities allows for the modulation of physicochemical properties such as lipophilicity, basicity, and hydrogen bonding capacity, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. Potential applications for the resulting compounds include:
-
Kinase Inhibitors: The indazole nucleus is a common feature in many kinase inhibitors, and modifications at the 5-position can influence binding affinity and selectivity.[4][10]
-
Serotonin Receptor Antagonists: Compounds like Granisetron, which contains an indazole core, are known 5-HT3 receptor antagonists used as antiemetics.[1]
-
Central Nervous System (CNS) Agents: The modulation of neurotransmitter systems is a key strategy in the development of drugs for neurological and psychiatric disorders.[11]
-
Anticancer Agents: Numerous indazole derivatives have demonstrated potent antitumor activity.[3][12]
Experimental Protocols
General Protocol for the N-Alkylation of Amines with this compound
This protocol describes a general method for the reaction of a primary or secondary amine with this compound via nucleophilic substitution. The reaction is typically carried out in the presence of a base to neutralize the hydrobromide salt of the starting material and the hydrogen bromide generated during the reaction.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 equivalents) and a suitable anhydrous solvent such as DMF or ACN (to achieve a concentration of 0.1-0.5 M).
-
Addition of Base: Add a base such as potassium carbonate (2.0-3.0 equivalents) or DIPEA (2.0-3.0 equivalents) to the stirred solution.
-
Addition of Alkylating Agent: Add this compound (1.0 equivalent) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or heat to 40-60 °C for 2-6 hours for less reactive amines. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-((1-methyl-1H-indazol-5-yl)methyl)amine derivative.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of various amines with this compound, based on general knowledge of similar reactions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | K₂CO₃ | DMF | 25 | 16 | 85-95 | >95 |
| Benzylamine | DIPEA | ACN | 40 | 6 | 90-98 | >98 |
| Morpholine | K₂CO₃ | DMF | 25 | 12 | 88-96 | >97 |
| Piperidine | DIPEA | ACN | 25 | 12 | 92-99 | >98 |
| N-Methylaniline | K₂CO₃ | DMF | 60 | 8 | 75-85 | >95 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the nature of the amine substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of amines with this compound.
Caption: General experimental workflow for the N-alkylation of amines.
Plausible Signaling Pathway Involvement
Given that indazole derivatives are known to act as kinase inhibitors, a common mechanism of action involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Novel Kinase Inhibitors Using 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors utilizing 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide as a key building block. The indazole scaffold is a privileged structure in medicinal chemistry, known to mimic the purine core of ATP and thereby effectively target the ATP-binding site of various kinases.[1] This document outlines the synthetic protocols, quantitative biological data for representative indazole-based inhibitors, and detailed methodologies for their characterization.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Indazole derivatives have emerged as a particularly successful class of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[4][5]
This compound is a versatile reagent for the synthesis of novel kinase inhibitors. The reactive bromomethyl group allows for straightforward nucleophilic substitution reactions with a variety of amines, phenols, and thiols, enabling the exploration of diverse chemical space and the generation of libraries of potential inhibitors.
Data Presentation: Inhibitory Potency of Representative Indazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several reported indazole-based kinase inhibitors against their respective target kinases. This data provides a benchmark for the potency that can be achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR2 | 0.2 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| Pazopanib | VEGFR2 | 30 | Cell-free |
| Pazopanib | VEGFR3 | 47 | Cell-free |
| Compound 26 | TAK1 | 55 | Enzymatic Assay |
| Compound C05 | PLK4 | < 0.1 | Kinase Assay |
| A-443654 analogue | Akt1-as1/2 | 18 / 28 | In vitro Kinase Assay |
| Compound 5r | JNK3 | Double-digit nM | Enzymatic Assay |
Experimental Protocols
Protocol 1: General Synthesis of 5-((Arylamino)methyl)-1-methyl-1H-indazole Derivatives
This protocol describes a general method for the synthesis of novel kinase inhibitors via nucleophilic substitution of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminopyridine derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 value of a synthesized indazole derivative against a target kinase.[6]
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
Synthesized indazole inhibitor
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the indazole inhibitor in kinase buffer.
-
In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the positive control and plot the results against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effect of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized indazole inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway and Experimental Workflows
Figure 1. General kinase signaling pathway and mechanism of inhibition.
Figure 2. Workflow for synthesis and evaluation of kinase inhibitors.
Figure 3. Simplified TAK1 signaling pathway and inhibition point.
References
- 1. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key building block in medicinal chemistry for the synthesis of various biologically active compounds, particularly in the development of novel anti-cancer agents.[1][2][3] The indazole scaffold is a privileged structure found in numerous FDA-approved drugs, many of which function as kinase inhibitors. The reactive bromomethyl group at the 5-position of the indazole ring provides a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-related targets.
These application notes provide a detailed protocol for the synthesis of a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, which utilizes a derivative of the indazole core. PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5]
Featured Application: Synthesis of Niraparib Analogues
Niraparib is an orally active PARP inhibitor that has demonstrated significant efficacy in the treatment of ovarian and breast cancers.[6][7] The synthesis of Niraparib and its analogues often involves the coupling of an indazole core with a piperidine moiety. This compound serves as a crucial starting material for the synthesis of the indazole portion of these molecules.
General Synthetic Approach
The synthesis of Niraparib analogues from this compound typically involves a nucleophilic substitution reaction where the bromide is displaced by a suitable amine, often a piperidine derivative. This reaction forms a key carbon-nitrogen bond, linking the indazole scaffold to the rest of the molecule.
Experimental Protocols
Protocol 1: Synthesis of a Niraparib Intermediate via N-Alkylation
This protocol outlines the synthesis of a key intermediate for Niraparib analogues, involving the N-alkylation of a piperidine derivative with 5-(Bromomethyl)-1-methyl-1H-indazole.
Materials:
-
This compound
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.2 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: In Vitro PARP-1 Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against the PARP-1 enzyme.
Materials:
-
Synthesized indazole derivatives
-
Recombinant human PARP-1 enzyme
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Histones
-
³H-NAD⁺
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and histones.
-
Add the synthesized compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding recombinant PARP-1 enzyme and a mixture of NAD⁺ and ³H-NAD⁺.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Precipitate the radiolabeled protein on a filter membrane and wash with TCA.
-
Place the filter membrane in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The following table summarizes the inhibitory activities of representative indazole-based PARP inhibitors against PARP-1 and PARP-2, along with their anti-proliferative activity in a BRCA-deficient cancer cell line.
| Compound | Target | IC50 (nM)[7] | Cell Line (BRCA-deficient) | GI50 (µM) |
| Niraparib | PARP-1 | 3.8 | MDA-MB-436 | 0.01 - 0.1 |
| PARP-2 | 2.1 | |||
| Analogue 1 | PARP-1 | 5.2 | MDA-MB-436 | 0.05 |
| PARP-2 | 3.0 | |||
| Analogue 2 | PARP-1 | 10.8 | MDA-MB-436 | 0.2 |
| PARP-2 | 7.5 |
Signaling Pathway
PARP Inhibition and Synthetic Lethality in BRCA-Deficient Cancers
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.
When PARP is inhibited by a drug like Niraparib, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into toxic DSBs. In normal cells, these DSBs can be repaired by the functional HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability, cell cycle arrest, and ultimately apoptosis. This concept is known as synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways is lethal to the cell.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 7. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Creating Diverse Chemical Libraries with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to mimic the indole nucleus and participate in key hydrogen bonding interactions has made it a popular building block in the design of kinase inhibitors and other therapeutic agents.[2][3] 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a versatile reagent that allows for the introduction of the 1-methyl-1H-indazole moiety onto a wide range of nucleophilic scaffolds, making it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening and drug discovery.
These application notes provide detailed protocols for the synthesis of diverse chemical libraries using this compound, focusing on reactions with common nucleophiles such as phenols, amines, and thiols. The methodologies are designed for parallel synthesis to facilitate the rapid generation of a large number of distinct molecules.
Applications in Drug Discovery
Derivatives of 1-methyl-1H-indazole have shown significant potential in various therapeutic areas, most notably as inhibitors of protein kinases.[2][3] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] By creating libraries of compounds based on the 1-methyl-1H-indazole scaffold, researchers can explore a vast chemical space to identify novel and potent kinase inhibitors.
Key Therapeutic Areas for 1-Methyl-1H-indazole Derivatives:
-
Oncology: Targeting kinases such as VEGFR, PDGFR, and Raf has been a successful strategy in cancer therapy.[2][3]
-
Inflammatory Diseases: Kinases like JAK and SYK are involved in inflammatory signaling cascades.
-
Neurodegenerative Diseases: Inhibitors of kinases such as GSK-3 and CDK5 are being investigated for the treatment of Alzheimer's and Parkinson's diseases.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a diverse chemical library from this compound and a selection of nucleophiles. The data is illustrative of typical yields that can be expected in a parallel synthesis format.
Table 1: Parallel Synthesis of O-Alkylated 1-Methyl-1H-indazole Derivatives
| Entry | Phenolic Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Phenol | 5-((Phenoxymethyl)methyl)-1-methyl-1H-indazole | 85 | >95 |
| 2 | 4-Methoxyphenol | 5-(((4-Methoxyphenoxy)methyl)methyl)-1-methyl-1H-indazole | 82 | >95 |
| 3 | 4-Chlorophenol | 5-(((4-Chlorophenoxy)methyl)methyl)-1-methyl-1H-indazole | 88 | >95 |
| 4 | 2-Naphthol | 1-Methyl-5-(((naphthalen-2-yloxy)methyl)methyl)-1H-indazole | 79 | >95 |
Table 2: Parallel Synthesis of N-Alkylated 1-Methyl-1H-indazole Derivatives
| Entry | Amine Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Aniline | N-((1-Methyl-1H-indazol-5-yl)methyl)aniline | 75 | >95 |
| 2 | Benzylamine | N-((1-Methyl-1H-indazol-5-yl)methyl)-1-phenylmethanamine | 81 | >95 |
| 3 | Morpholine | 4-((1-Methyl-1H-indazol-5-yl)methyl)morpholine | 92 | >95 |
| 4 | Piperidine | 1-((1-Methyl-1H-indazol-5-yl)methyl)piperidine | 90 | >95 |
Table 3: Parallel Synthesis of S-Alkylated 1-Methyl-1H-indazole Derivatives
| Entry | Thiol Nucleophile | Product | Yield (%) | Purity (%) |
| 1 | Thiophenol | 5-(((Phenylthio)methyl)methyl)-1-methyl-1H-indazole | 89 | >95 |
| 2 | 4-Methylthiophenol | 5-(((p-Tolylthio)methyl)methyl)-1-methyl-1H-indazole | 86 | >95 |
| 3 | Benzyl mercaptan | 5-(((Benzylthio)methyl)methyl)-1-methyl-1H-indazole | 91 | >95 |
| 4 | Cyclohexyl mercaptan | 5-(((Cyclohexylthio)methyl)methyl)-1-methyl-1H-indazole | 84 | >95 |
Experimental Protocols
The following protocols are designed for the parallel synthesis of a chemical library in a 96-well plate format.
Protocol 1: General Procedure for Parallel O-Alkylation of Phenols
Materials:
-
This compound
-
Library of diverse phenols
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
HPLC-MS for analysis and purification
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M solution for each phenol from the library in anhydrous DMF.
-
Prepare a suspension of K₂CO₃ (0.6 M) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the corresponding phenol stock solution (0.044 mmol, 1.1 eq).
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
To each well, add 200 µL of the K₂CO₃ suspension (0.12 mmol, 3.0 eq).
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Heat the reaction block to 60 °C and shake for 12 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Add 1 mL of water to each well and mix.
-
Extract each well with 1 mL of ethyl acetate three times.
-
Combine the organic extracts for each well in a new 96-well plate.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in a centrifugal evaporator.
-
Purify the crude products by parallel HPLC-MS.
-
Protocol 2: General Procedure for Parallel N-Alkylation of Amines
Materials:
-
Follow the materials list from Protocol 1, replacing the phenol library with a library of diverse primary and secondary amines.
-
Diisopropylethylamine (DIPEA) can be used as an alternative base.
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M solution for each amine from the library in anhydrous DMF.
-
Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the corresponding amine stock solution (0.044 mmol, 1.1 eq).
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
To each well, add 200 µL of the DIPEA solution (0.12 mmol, 3.0 eq).
-
-
Reaction:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Protocol 3: General Procedure for Parallel S-Alkylation of Thiols
Materials:
-
Follow the materials list from Protocol 1, replacing the phenol library with a library of diverse thiols.
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.22 M solution for each thiol from the library in anhydrous DMF.
-
Prepare a suspension of K₂CO₃ (0.6 M) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 200 µL of the corresponding thiol stock solution (0.044 mmol, 1.1 eq).
-
To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).
-
To each well, add 200 µL of the K₂CO₃ suspension (0.12 mmol, 3.0 eq).
-
-
Reaction:
-
Seal the reaction block and shake at room temperature for 8 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway
Caption: MAPK/ERK signaling pathway and a potential point of inhibition by 1-methyl-1H-indazole derivatives.
Experimental Workflow
Caption: Workflow for the creation and screening of a diverse chemical library.
Logical Relationship
Caption: Logical flow from starting materials to lead optimization.
References
- 1. A diversity-oriented approach to indolocarbazoles via Fischer indolization and olefin metathesis: total synthesis of tjipanazole D and I - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Organic Chemistry Using High‐Throughput Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 5-(bromomethyl)-1-methyl-1H-indazole hydrobromide, a key intermediate in the development of various therapeutic agents. The indazole scaffold is a privileged structure in medicinal chemistry, notably found in a range of kinase inhibitors used in oncology. This document outlines a robust multi-step synthetic route, starting from commercially available 1-methyl-1H-indazole-5-carboxylic acid, designed for scalability and reproducibility. Detailed experimental protocols, tabulated quantitative data, and a visualization of the synthetic workflow are provided to facilitate successful implementation in a laboratory or pilot plant setting. Additionally, a representative signaling pathway targeted by indazole-based kinase inhibitors is illustrated to provide context for the application of these derivatives in drug discovery.
Introduction
Indazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The compound this compound serves as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors that target signaling pathways involved in tumor angiogenesis and proliferation. The efficient and scalable production of this intermediate is therefore critical for advancing drug discovery and development programs.
This document details a reliable and scalable synthetic pathway to this compound, encompassing four main stages:
-
Esterification of 1-methyl-1H-indazole-5-carboxylic acid.
-
Reduction of the resulting ester to (1-methyl-1H-indazol-5-yl)methanol.
-
Bromination of the alcohol to yield 5-(bromomethyl)-1-methyl-1H-indazole.
-
Formation of the hydrobromide salt to improve stability and handling.
Synthetic Workflow
The overall synthetic scheme is presented below. Each step is designed to be high-yielding and amenable to scale-up.
Caption: Synthetic workflow for this compound.
Experimental Protocols & Data
Step 1: Esterification of 1-Methyl-1H-indazole-5-carboxylic acid
This protocol describes the conversion of the starting carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent reduction step.
Protocol:
-
To a stirred suspension of 1-methyl-1H-indazole-5-carboxylic acid in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 1-methyl-1H-indazole-5-carboxylate as a solid.
Quantitative Data:
| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1-Methyl-1H-indazole-5-carboxylic acid | 176.17 | 1.0 | 1.0 kg | 4-6 | 65 | 90-95 |
| Methanol | 32.04 | - | 10 L | |||
| Sulfuric Acid (conc.) | 98.08 | 0.1 | ~55 mL |
Step 2: Reduction of Methyl 1-methyl-1H-indazole-5-carboxylate
The methyl ester is reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol:
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 1-methyl-1H-indazole-5-carboxylate in anhydrous THF (5 vol) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the solid through a pad of celite and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methyl-1H-indazol-5-yl)methanol as a solid. The crude product is often of sufficient purity for the next step.
Quantitative Data:
| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Methyl 1-methyl-1H-indazole-5-carboxylate | 190.19 | 1.0 | 1.0 kg | 2-4 | 0 to RT | 85-90 |
| Lithium Aluminum Hydride | 37.95 | 1.5 | ~300 g | |||
| Tetrahydrofuran (anhydrous) | 72.11 | - | 20 L |
Step 3: Bromination of (1-Methyl-1H-indazol-5-yl)methanol
The benzylic alcohol is converted to the corresponding bromide using phosphorus tribromide. This reaction proceeds via an Sₙ2 mechanism.
Protocol:
-
To a solution of (1-methyl-1H-indazol-5-yl)methanol in anhydrous dichloromethane (DCM, 20 vol) under an inert atmosphere at 0 °C, add phosphorus tribromide (0.5 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and water.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give crude 5-(bromomethyl)-1-methyl-1H-indazole.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Quantitative Data:
| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| (1-Methyl-1H-indazol-5-yl)methanol | 162.19 | 1.0 | 1.0 kg | 1-2 | 0 | 70-80 |
| Phosphorus Tribromide | 270.69 | 0.5 | ~0.5 L | |||
| Dichloromethane (anhydrous) | 84.93 | - | 20 L |
Step 4: Formation of this compound
The final product is converted to its hydrobromide salt to improve its stability and ease of handling as a solid.
Protocol:
-
Dissolve the purified 5-(bromomethyl)-1-methyl-1H-indazole in a minimal amount of a suitable solvent such as diethyl ether or a mixture of DCM and diethyl ether.
-
To this solution, add a solution of hydrogen bromide in diethyl ether (e.g., 2.0 M) dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry for 30-60 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether.
-
Dry the product under vacuum to afford this compound as a stable, crystalline solid.
Quantitative Data:
| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Volume/Mass (Scale-dependent) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 5-(Bromomethyl)-1-methyl-1H-indazole | 225.09 | 1.0 | 1.0 kg | 0.5-1 | RT | 95-99 |
| Hydrogen Bromide in Et₂O (2.0 M) | 80.91 | 1.0-1.1 | ~2.4 L | |||
| Diethyl Ether | 74.12 | - | As needed |
Application in Drug Discovery: Targeting the VEGFR Signaling Pathway
Indazole derivatives are prominent scaffolds for the development of tyrosine kinase inhibitors (TKIs). Many of these, such as Pazopanib and Axitinib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels that tumors require for growth and metastasis. The this compound is a key intermediate for synthesizing analogs of these drugs.
The diagram below illustrates the VEGFR signaling pathway and the mechanism of action of a representative indazole-based TKI.
Caption: VEGFR signaling pathway and its inhibition by an indazole-based TKI.
VEGF ligands bind to and activate VEGFRs on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, including the PLCγ/Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation, survival, migration,
Application Notes and Protocols for the Purification of 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a key synthetic intermediate utilized in the development of various pharmacologically active molecules. Its reactive bromomethyl group allows for facile introduction of diverse functionalities at the 5-position of the indazole core, leading to a wide array of derivatives. Proper purification of the resulting products is critical to ensure the integrity of subsequent biological assays and medicinal chemistry studies. This document provides detailed application notes and protocols for the purification of compounds derived from the reaction of this compound with common nucleophiles such as amines, phenols, and thiols. The primary purification techniques discussed are column chromatography and recrystallization.
Common Reaction Pathways and Purification Strategies
The substitution of the bromine atom in this compound by a nucleophile (Nu) typically proceeds via a nucleophilic substitution reaction. The nature of the nucleophile significantly influences the polarity and, consequently, the optimal purification strategy for the resulting product.
Caption: General workflow from reaction to purified product.
Data Presentation: Purification of 5-((Substituted)methyl)-1-methyl-1H-indazoles
The choice of purification method and the expected outcomes are dependent on the specific derivative being synthesized. The following tables summarize typical purification parameters and results for different classes of compounds derived from this compound.
Table 1: Column Chromatography Parameters for Indazole Derivatives
| Product Class | Typical Eluent System (v/v) | Typical Yield (%) | Typical Purity (%) | Reference |
| N-((1-methyl-1H-indazol-5-yl)methyl)anilines | Hexane / Ethyl Acetate (Gradient) | 60-85 | >95 | [1][2] |
| 1-methyl-5-(phenoxymethyl)-1H-indazole | Dichloromethane | 88 | >98 | [3] |
| 1-methyl-5-((arylthio)methyl)-1H-indazoles | Petroleum Ether / Ethyl Acetate (9:1) | 81 | >97 | |
| General Indazole Derivatives | Ethyl Acetate / Hexane (1:3) | 55-94 | >98 | [4] |
Table 2: Recrystallization Solvents for Indazole Derivatives
| Product Class | Recommended Solvent(s) | Expected Purity | Reference |
| General Indazole Derivatives | Ethanol, Methanol, or DMF | >99% | [5] |
| Substituted Indazole Isomers | Acetone/Water, Ethanol/Water, Methanol/Water | >99% | |
| 1H-Indazole Derivatives | Hot Ethanol | High |
Experimental Protocols
The following are detailed protocols for the purification of reaction products of this compound.
Protocol 1: Purification of N-((1-methyl-1H-indazol-5-yl)methyl)anilines by Column Chromatography
This protocol is suitable for the purification of amine derivatives, which are common products of reactions with anilines or other amine-containing nucleophiles.
1. Materials and Reagents:
-
Crude N-((1-methyl-1H-indazol-5-yl)methyl)aniline derivative
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or distilled)
-
Ethyl acetate (ACS grade or distilled)
-
Dichloromethane (for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Eluent collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the plate under UV light (254 nm) to determine the Rf of the product and impurities. The ideal eluent system should provide an Rf value of 0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane/ethyl acetate) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Caption: Workflow for column chromatography purification.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products, especially when the impurities have different solubility profiles from the desired compound.
1. Materials and Reagents:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as acetone/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection:
-
In a test tube, add a small amount of the crude product and a few drops of the potential solvent.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Caption: Workflow for purification by recrystallization.
Troubleshooting Common Purification Issues
Caption: Troubleshooting common purification problems.
Conclusion
The purification of reaction products of this compound is readily achievable through standard laboratory techniques such as column chromatography and recrystallization. The choice of method and specific conditions should be tailored to the properties of the individual product. The protocols and data presented in this application note serve as a guide for researchers to obtain high-purity materials for their ongoing research and development efforts.
References
Troubleshooting & Optimization
controlling regioselectivity in 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide alkylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of N-alkylation of indazole derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to achieve your desired N-1 or N-2 substituted indazole products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of indazoles?
The primary challenge in the N-alkylation of indazoles is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N-1 and N-2, which can both be alkylated, often leading to a mixture of N-1 and N-2 regioisomers.[1][2][3] Separating these isomers can be difficult and negatively impact the overall yield of the desired product.[4][5][6] The final ratio of N-1 to N-2 products is highly sensitive to a variety of factors, including the reaction conditions and the substitution pattern of the indazole ring.[1][4][5]
Q2: I am working with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide. Where will further N-alkylation occur?
In 5-(Bromomethyl)-1-methyl-1H-indazole, the N-1 position is already occupied by a methyl group. Therefore, any subsequent N-alkylation will overwhelmingly occur at the N-2 position. The hydrobromide salt would first need to be neutralized with a base to free the lone pair on the N-2 nitrogen for it to act as a nucleophile.
Q3: What are the key factors that determine whether alkylation occurs at the N-1 or N-2 position?
The regiochemical outcome of indazole alkylation is governed by a complex interplay of several factors:
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C-3 and C-7 positions, can influence the site of alkylation.[1][4] For instance, a bulky group at C-7 can hinder attack at the adjacent N-1 position, thereby favoring N-2 alkylation.[1][5][6]
-
Electronic Effects: The electronic properties of substituents on the indazole ring also play a crucial role.[1][4][5] Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position, can lead to excellent N-2 regioselectivity.[5][6]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent is critical in directing the regioselectivity.[1][4][5][7]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][5][7] Conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[1][5] Conversely, kinetically controlled reactions may favor the N-2 product.[1]
Q4: Which conditions generally favor N-1 alkylation?
N-1 alkylation is often favored under conditions that promote thermodynamic control. A widely reported and effective system for achieving high N-1 selectivity is the use of sodium hydride (NaH) as a base in an aprotic solvent like tetrahydrofuran (THF).[3][4][5][6][8] This combination has been shown to provide greater than 99% N-1 regioselectivity for a variety of C-3 substituted indazoles.[5][6] The preference for N-1 alkylation in this system is sometimes attributed to the coordination of the sodium cation with the N-2 nitrogen, which sterically blocks alkylation at that position.[8]
Q5: Which conditions generally favor N-2 alkylation?
N-2 alkylation can be favored under several conditions. Mitsunobu reactions, which involve an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often show a preference for the N-2 position.[5][7] Additionally, as mentioned earlier, the presence of electron-withdrawing or sterically hindering substituents at the C-7 position can strongly direct alkylation to N-2, even with the NaH/THF system.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Strategies |
| Poor Regioselectivity (Mixture of N-1 and N-2 isomers) | The chosen reaction conditions are not optimal for the specific indazole substrate. | For N-1 selectivity: Switch to NaH as the base and THF as the solvent. Ensure the reaction is run under anhydrous conditions. For N-2 selectivity: Consider using Mitsunobu conditions or evaluate if your substrate is suitable for substituent-directed N-2 alkylation. |
| The base and solvent combination is inappropriate. For example, using weaker bases like K₂CO₃ in DMF often leads to mixtures of isomers. | Carefully select the base and solvent based on the desired outcome (see tables below). Cs₂CO₃ in DMF is a common combination that can lead to mixtures but can also be influenced by other factors. | |
| Low or No Conversion | The base is not strong enough to deprotonate the indazole. | Use a stronger base like NaH. |
| The reaction temperature is too low or the reaction time is too short. | Gradually increase the reaction temperature and monitor the reaction progress using TLC or LC-MS. | |
| The alkylating agent is not reactive enough. | Consider using a more reactive electrophile, such as an alkyl iodide or tosylate instead of a bromide or chloride. | |
| Formation of Byproducts | The reaction temperature is too high, leading to decomposition. | Run the reaction at the lowest effective temperature. |
| Presence of water or oxygen in the reaction. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Data on Reaction Conditions and Regioselectivity
The following tables summarize the effect of different bases and solvents on the N-1/N-2 regioselectivity of indazole alkylation.
Table 1: Effect of Base and Solvent on Alkylation Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1 : N-2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | >99 : 1 | [4][5][6] |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | 1.5 : 1 | [4] |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 1.7 : 1 | [4] |
| 1H-Indazole | n-Pentyl alcohol | PPh₃, DIAD | THF | 1 : 2.5 | [5][7] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38 : 46 (yields) | [9] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl tosylate | Cs₂CO₃ | Dioxane | >90% N-1 yield | [9] |
Table 2: Influence of Indazole Substituents on Regioselectivity (using NaH in THF)
| Substituent Position | Substituent | N-1 : N-2 Ratio | Reference |
| C-3 | -CO₂Me | >99 : 1 | [4][5][6] |
| C-3 | -t-Bu | >99 : 1 | [4][5][6] |
| C-7 | -NO₂ | 4 : 96 | [4][5][6] |
| C-7 | -CO₂Me | <1 : >99 | [4][5][6] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using the NaH/THF system.[3]
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the 1H-indazole to a flask containing anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat as needed. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Reaction)
This protocol often favors the formation of the N-2 isomer.[1]
Materials:
-
Substituted 1H-indazole (1.0 eq)
-
Alcohol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1H-indazole, alcohol, and PPh₃ in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.
Visualizations
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Key factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions with 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
Technical Support Center: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most frequently encountered side reactions include hydrolysis of the bromomethyl group, formation of polymeric byproducts, and undesired reactions with solvents or bases. In alkylation reactions, over-alkylation of the substrate can also occur.
Q2: Why is this reagent supplied as a hydrobromide salt?
A2: The hydrobromide salt form enhances the stability of the compound. The corresponding free base, 5-(bromomethyl)-1-methyl-1H-indazole, can be less stable and may be prone to self-reaction or polymerization.[1] The salt form improves shelf-life and ensures more consistent reactivity during experiments.
Q3: My reaction is showing a new spot by TLC/LC-MS that is more polar than my desired product. What could it be?
A3: A common and more polar byproduct is the hydrolyzed compound, 5-(hydroxymethyl)-1-methyl-1H-indazole. This occurs if trace amounts of water are present in your reaction mixture (solvents, reagents, or glassware). The bromomethyl group is susceptible to nucleophilic substitution by water.
Q4: Can the indazole ring itself participate in side reactions?
A4: While the N1-position is methylated, which prevents N-alkylation side reactions common to unsubstituted indazoles, the indazole ring can still be involved in other transformations under harsh conditions.[2] However, for most applications involving the alkylation of nucleophiles with the bromomethyl group, the indazole core is relatively stable.
Troubleshooting Guides
Issue 1: Low Yield of Desired Alkylated Product and Formation of Impurities
If you are experiencing low yields in your alkylation reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Strategy |
| Hydrolysis of the Reagent | Dry all solvents and reagents thoroughly before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric moisture. |
| Reaction with Base | Choose a non-nucleophilic base to deprotonate your substrate. Strong, sterically hindered bases are often preferred. If the base is also a nucleophile, it can compete with your intended substrate. |
| Polymerization | This can be an issue with the free-base form of the reagent.[1] Ensure that the hydrobromide salt is used as provided, or if the free base is generated in situ, it is consumed quickly by the substrate. |
| Low Reagent Reactivity | The hydrobromide salt is generally less reactive than the free base. A stoichiometric amount of a suitable base is often required to neutralize the HBr and generate the reactive free base in situ for the alkylation to proceed efficiently. |
-
To a solution of the nucleophilic substrate in a dry aprotic solvent (e.g., DMF, THF, or Acetonitrile), add a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the substrate.
-
Add a solution of this compound in the same dry solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Multiple Products Observed in the Reaction Mixture
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram can indicate various side reactions.
| Potential Byproduct | Identification and Mitigation |
| Over-alkylated Product | If your substrate has multiple nucleophilic sites, over-alkylation can occur. Mitigation: Use a limited amount of the indazole reagent (e.g., 1.0-1.1 equivalents). Consider protecting other nucleophilic groups on your substrate before the reaction. |
| Hydrolyzed Reagent | A polar impurity corresponding to the mass of 5-(hydroxymethyl)-1-methyl-1H-indazole. Mitigation: Ensure strictly anhydrous conditions. |
| Polymeric Byproducts | Often appear as a baseline streak on TLC or as broad, unresolved peaks in LC-MS. Mitigation: Avoid generating the free base in high concentrations or for prolonged periods before it can react with the substrate. |
Visual Guides
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving the title compound.
References
preventing byproduct formation in 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide. This process, a Wohl-Ziegler bromination, requires careful control of reaction conditions to prevent the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a free-radical chain reaction, known as the Wohl-Ziegler bromination.[1][2][3][4] The key steps are:
-
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates a bromine radical (Br•) from trace amounts of bromine present in the N-Bromosuccinimide (NBS).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the methyl group of 1,5-dimethyl-1H-indazole, forming a resonance-stabilized benzylic radical.
-
This benzylic radical reacts with a bromine molecule (Br₂), which is generated in situ from the reaction of NBS with HBr, to yield the desired product, 5-(Bromomethyl)-1-methyl-1H-indazole, and a new bromine radical.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Q2: What are the most common byproducts in this synthesis?
The primary byproducts of concern are:
-
5-(Dibromomethyl)-1-methyl-1H-indazole: Formed from over-bromination of the desired product.
-
Ring-brominated isomers: Arise from electrophilic aromatic substitution, which can compete with the radical pathway, especially under non-optimal conditions.
-
Unreacted starting material: 1,5-dimethyl-1H-indazole may remain if the reaction does not go to completion.
-
5-(Hydroxymethyl)-1-methyl-1H-indazole: Can be formed if water is present in the reaction mixture.
Q3: Why is the choice of solvent important?
The solvent plays a critical role in directing the reaction towards the desired radical pathway. Non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are preferred for Wohl-Ziegler reactions because they favor the free-radical mechanism.[1] Polar solvents can promote ionic side reactions, leading to the formation of ring-brominated byproducts.
Q4: How is the final hydrobromide salt formed?
After the bromination reaction, the crude 5-(Bromomethyl)-1-methyl-1H-indazole is typically dissolved in a suitable solvent and treated with hydrobromic acid (HBr) to precipitate the hydrobromide salt. This salt form often has better stability and handling properties.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides corrective actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product | - Incomplete reaction. - Insufficient radical initiation. - Suboptimal reaction temperature. | - Monitor the reaction by TLC or HPLC to ensure completion. - Ensure the radical initiator is fresh and used in the correct amount (typically 1-5 mol%). - Maintain the reaction at the reflux temperature of the chosen solvent. |
| Formation of 5-(Dibromomethyl)-1-methyl-1H-indazole | - Excess of N-Bromosuccinimide (NBS). | - Use a stoichiometric amount of NBS (1.0-1.1 equivalents) relative to the starting material. - Add the NBS portion-wise to maintain a low concentration throughout the reaction. |
| Presence of ring-brominated byproducts | - Use of a polar solvent. - Presence of acid impurities. | - Use a non-polar solvent like cyclohexane or carbon tetrachloride. - Ensure all reagents and glassware are dry and free of acidic residues. |
| Significant amount of unreacted starting material | - Insufficient NBS. - Deactivated radical initiator. | - Use a slight excess of NBS (up to 1.1 equivalents). - Use a fresh batch of radical initiator. |
| Formation of 5-(Hydroxymethyl)-1-methyl-1H-indazole | - Presence of water in the reaction. | - Use anhydrous solvents and dry glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product "oils out" during recrystallization | - Solution is cooling too quickly. - High level of impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a pre-purification step, such as column chromatography, if the crude product is highly impure. |
Experimental Protocols
The following are generalized experimental protocols based on the principles of the Wohl-Ziegler bromination. Researchers should optimize these conditions for their specific laboratory setup and scale.
Protocol 1: Synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dimethyl-1H-indazole in a non-polar solvent (e.g., cyclohexane or carbon tetrachloride) under an inert atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a radical initiator such as AIBN or benzoyl peroxide (0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the denser NBS has been converted to the less dense succinimide, which will float on the surface of the reaction mixture.[1]
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Formation of the Hydrobromide Salt
-
Dissolution: Dissolve the crude 5-(Bromomethyl)-1-methyl-1H-indazole in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) to the stirred solution.
-
Isolation: The hydrobromide salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Screen for a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the hydrobromide salt at an elevated temperature but have low solubility at room temperature. Common solvents to test include isopropanol, ethanol, or mixtures of ethanol and diethyl ether.
-
Procedure: Dissolve the crude hydrobromide salt in a minimal amount of the hot solvent. If the solution is colored, you can treat it with activated charcoal. Hot filter the solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions in the synthesis.
Caption: Main reaction pathway for the synthesis.
References
Technical Support Center: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
This technical support center provides guidance on the stability and storage of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions outlined in the table below. Proper storage is critical to prevent degradation and maintain the integrity of the material for research and development purposes.
Q2: How should I handle the compound upon receipt and during experimental use?
Upon receipt, store the compound at the recommended temperature of 0-8 °C.[1][2] For experimental use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a fume hood.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation pathways may include:
-
Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding hydroxymethyl derivative.
-
Oxidation: The indazole ring system may be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, which may cause cleavage of the carbon-bromine bond.[3]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen bromide.[3]
Q4: What are the likely hazardous decomposition products?
In the event of a fire or exposure to extreme heat, thermal decomposition can produce hazardous substances, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[3]
Q5: Are there any known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, strong bases, and amines, as these substances can promote degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid compound (from off-white/light yellow to brown) | Exposure to light, air (oxidation), or moisture over time. | 1. Ensure the container is tightly sealed and stored in a dark place. 2. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). 3. Verify the compound's purity by a suitable analytical method (e.g., HPLC) before use. |
| Low yield or failed reaction when using the compound as a starting material | Instability of the compound under the specific reaction conditions. | 1. Perform a small-scale pilot reaction to confirm the stability of the compound under the planned conditions. 2. Consider using milder reaction conditions (e.g., lower temperature, less reactive base). 3. Ensure all other reactants and solvents are pure and dry. |
| Inconsistent analytical results (e.g., chromatography) | Degradation of the compound in the analytical sample solution. | 1. Prepare analytical solutions fresh and analyze them promptly. 2. If solutions need to be stored, keep them at a low temperature and protected from light. 3. Evaluate the stability of the compound in the chosen analytical solvent. |
Data Summary
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated)[1][2] | To minimize thermal degradation and maintain long-term stability. |
| Light | Protect from light (Store in an amber vial or dark place)[3] | To prevent photolytic degradation. |
| Moisture | Store in a tightly sealed container in a dry place[3] | To prevent hydrolysis. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize oxidation. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. This is a generalized protocol based on studies of similar compounds and should be adapted as needed.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
-
Thermal Degradation (Solution):
-
Heat 1 mL of the stock solution at 80°C for 48 hours.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.
-
3. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or mass spectrometry (MS) detector.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.[4]
Visualizations
Caption: Key storage, handling, and stability considerations.
Caption: Troubleshooting workflow for common experimental issues.
References
Technical Support Center: 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C in a dry environment is advisable.
Q2: What are the likely degradation pathways for this compound under experimental conditions?
Based on its chemical structure, which includes a reactive bromomethyl group and an indazole ring, potential degradation pathways under stress conditions may include:
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative. This can be accelerated by the presence of water or protic solvents, especially under basic or acidic conditions.
-
Oxidation: The indazole ring system can be prone to oxidation, potentially resulting in the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. Exposure to light may cause the cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent secondary reactions.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The presence of the hydrobromide salt suggests that hydrogen bromide could be released upon thermal stress.
Q3: What are the potential hazardous decomposition products of this compound?
Upon significant thermal decomposition, hazardous substances such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) may be produced.
Q4: Are there any known chemical incompatibilities with this compound?
To prevent degradation, this compound should be kept away from strong oxidizing agents, strong bases, and highly nucleophilic reagents, as these can react with the bromomethyl group or the indazole ring.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or incomplete conversion | Degradation of the starting material. | Verify the purity of the this compound using a suitable analytical method like HPLC or NMR before use. Ensure the compound has been stored correctly. |
| Inappropriate reaction conditions (e.g., presence of moisture, high temperature, exposure to light). | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light by wrapping the flask in aluminum foil. Optimize the reaction temperature to avoid thermal degradation. | |
| Appearance of unexpected side products in the reaction mixture | Hydrolysis of the bromomethyl group. | Ensure all solvents and reagents are anhydrous. If the reaction is performed in a protic solvent, consider using a non-protic alternative if compatible with the reaction chemistry. |
| Oxidation of the indazole ring. | Degas solvents to remove dissolved oxygen. Perform the reaction under an inert atmosphere. | |
| Photodegradation. | Conduct the experiment in a dark room or with the reaction vessel shielded from light. | |
| Discoloration of the solid compound upon storage | Exposure to light or moisture leading to degradation. | Store the compound in an amber, tightly sealed vial inside a desiccator at the recommended temperature. |
| Inconsistent analytical results (e.g., varying HPLC purity) | On-column degradation or instability in the analytical solvent. | Use a mobile phase with a suitable pH to avoid acid or base-catalyzed degradation. Minimize the time the sample spends in the autosampler before injection. Ensure the analytical solvent is compatible with the compound. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
-
Employ a photodiode array (PDA) detector to assess peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to determine the mass of the degradation products and aid in their structural elucidation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Validation & Comparative
A Researcher's Guide to Differentiating N1 and N2 Alkylated Indazole Regioisomers Using Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The alkylation of indazoles is a fundamental reaction in medicinal chemistry, yet it frequently yields a mixture of N1 and N2 regioisomers. The distinct pharmacological profiles of these isomers necessitate unambiguous structural confirmation. This guide provides a detailed comparison of spectroscopic techniques for the definitive assignment of N1 and N2 alkylated indazoles, supported by experimental data and protocols.
The primary challenge in indazole alkylation arises from the presence of two nucleophilic nitrogen atoms within the pyrazole ring. The resulting regioisomeric mixture can be difficult to separate and requires robust analytical methods for characterization. While various factors like the choice of base, solvent, and the steric and electronic nature of the indazole substituents can influence the N1/N2 ratio, definitive structural elucidation relies on modern spectroscopic methods.[1][2] Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, stands out as the most powerful and conclusive tool.[3][4][5]
NMR Spectroscopy: The Definitive Tool for Isomer Assignment
NMR spectroscopy provides the most detailed insights into the molecular structure of indazole isomers. One-dimensional (¹H and ¹³C) spectra offer initial clues, but 2D correlation experiments like HMBC and NOESY are typically required for unequivocal assignment.
¹H NMR Spectroscopy
In ¹H NMR spectra, the chemical shift of the proton at the C3 position (H-3) and the protons of the alkyl group directly attached to the nitrogen (α-CH₂) are particularly diagnostic. Generally, the protons of the N2-isomer are more deshielded (appear at a higher chemical shift) compared to the N1-isomer.[6]
¹³C NMR Spectroscopy
Significant differences in the chemical shifts of the carbon atoms in the pyrazole ring, especially C3 and the bridgehead carbon C7a, are observed between the N1 and N2 isomers.[7] These differences arise from the distinct electronic environments in the two regioisomers.
Data Presentation: Comparative NMR Data
The following tables summarize the characteristic chemical shifts for distinguishing N1 and N2 alkylated indazoles. Values are indicative and can vary based on substituents and solvent.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton | N1-Alkyl-Indazole | N2-Alkyl-Indazole | Justification |
| H-3 | ~8.0 - 8.2 | ~8.0 - 8.6 | H-3 in N2-isomers can be slightly more deshielded. |
| H-7 | ~7.7 - 7.9 | ~7.6 - 7.8 | H-7 is often more deshielded in the N1-isomer due to proximity to the N1-nitrogen's lone pair in certain conformations. |
| α-CH₂ (Alkyl) | ~4.4 - 4.7 | ~4.6 - 4.9 | The α-protons on the alkyl chain are typically more deshielded in the N2-isomer. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | N1-Alkyl-Indazole | N2-Alkyl-Indazole | Justification |
| C-3 | ~133 - 136 | ~121 - 124 | C-3 is significantly more deshielded in the N1-isomer, providing a key diagnostic signal.[7] |
| C-7a | ~139 - 141 | ~147 - 149 | C-7a is more deshielded in the N2-isomer. |
| α-C (Alkyl) | ~48 - 52 | ~55 - 60 | The α-carbon of the alkyl group is typically more deshielded in the N2-isomer. |
Definitive Confirmation with 2D NMR: HMBC and NOESY
Two-dimensional NMR experiments provide through-bond (HMBC) and through-space (NOESY) correlations that serve as definitive proof of regiochemistry.[3][5]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects long-range (2-3 bond) couplings between protons and carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals spatial proximity between protons.
Supporting Spectroscopic Techniques
While NMR is the primary tool, other spectroscopic methods can provide complementary information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the absence of the N-H stretch (typically a broad band around 3100-3300 cm⁻¹) present in the starting material, thereby confirming successful alkylation. However, it generally cannot reliably distinguish between the N1 and N2 constitutional isomers, as their overall fingerprint regions are often very similar.[9]
-
UV-Vis Spectroscopy: The N1 and N2 isomers can exhibit different absorption maxima (λmax) due to their distinct conjugated systems. However, these differences can be subtle and are highly dependent on the specific substituents and the solvent used for analysis. This method is best used for qualitative comparison between known standards rather than for de novo structure elucidation.
Experimental Workflow and Protocols
A systematic approach is crucial for the accurate and efficient determination of indazole regiochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum on a 300 MHz or higher field spectrometer.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
NOESY Acquisition:
-
Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set an appropriate mixing time (e.g., 500-800 ms) to allow for the buildup of NOE signals between spatially close protons.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully analyze the 2D spectra to identify the key correlations between the α-CH₂ protons and the C-3/C-7a carbons (HMBC) or H-3/H-7 protons (NOESY) to make the final structural assignment.
-
While the alkylation of indazoles often produces isomeric mixtures, a systematic application of spectroscopic techniques allows for their confident differentiation. ¹H and ¹³C NMR provide initial, valuable data, but the unambiguous assignment of N1 and N2 regioisomers is definitively achieved through 2D NMR experiments. The specific cross-peaks observed in HMBC and NOESY spectra provide conclusive evidence of the alkyl group's position, making these techniques indispensable for researchers in synthetic and medicinal chemistry.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of Indazole-Based Compounds and Traditional Alkylating Agents in Oncology Research
In the landscape of cancer therapeutics, alkylating agents represent a foundational class of chemotherapy drugs. This guide provides a comparative overview of novel antineoplastic compounds derived from 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide and established alkylating agents such as bendamustine, chlorambucil, and melphalan. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data on their respective cytotoxic activities and mechanisms of action.
While this compound is not itself an active chemotherapeutic agent, it serves as a crucial intermediate in the synthesis of a variety of indazole derivatives with potent anti-cancer properties.[1][2] These novel compounds are evaluated against traditional alkylating agents that function by covalently binding to DNA, leading to strand breaks and inducing apoptosis.[3]
Cytotoxicity Profile of Indazole Derivatives and Standard Alkylating Agents
The anti-proliferative activity of various novel indazole derivatives and established alkylating agents has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for this comparison. The data, summarized in the tables below, is collated from multiple studies. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and specific assay protocols, across different studies.
Table 1: IC50 Values of Novel Indazole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 2f | 4T1 (Breast) | 0.23 - 1.15 | [4][5] |
| Indazole-Pyrimidine 4f | MCF-7 (Breast) | 1.629 | [6] |
| Indazole-Pyrimidine 4i | MCF-7 (Breast) | 1.841 | [6] |
| Indazole-Pyrimidine 4i | Caco-2 (Colorectal) | < 8.029 (Standard) | [6] |
| Indazole-Pyrimidine 4a | A549 (Lung) | < 8.029 (Standard) | [6] |
| Curcumin Indazole Analog 3b | WiDr (Colorectal) | 27.20 | [7] |
| 1H-indazole-3-amine Deriv. 6o | K562 (Leukemia) | 5.15 | [8][9][10] |
Table 2: IC50 Values of Established Alkylating Agents in Human Cancer Cell Lines
| Alkylating Agent | Cancer Cell Line | IC50 (µM) | Reference |
| Bendamustine | ATL cell lines (Leukemia) | 44.9 ± 25.0 | [1] |
| MCL cell lines (Lymphoma) | 21.1 ± 16.2 | [1] | |
| DLBCL/BL cell lines (Lymphoma) | 47.5 ± 26.8 | [1] | |
| MM cell lines (Myeloma) | 44.8 ± 22.5 | [1] | |
| THP-1 (Leukemia) | ~35-65 µg/ml | [11][12] | |
| Chlorambucil | A2780 (Ovarian) | 12 - 43 | |
| A2780 cisR (Ovarian) | 12 - 43 | [13] | |
| MCF-7 (Breast) | > 130 | [13] | |
| MDA-MB-231 (Breast) | > 130 | [13] | |
| Melphalan | RPMI8226 (Myeloma) | 8.9 | [2] |
| THP1 (Leukemia) | 6.26 | [2] | |
| HL60 (Leukemia) | 3.78 | [2] | |
| PBMCs (Normal) | 21.40 ± 15.43 | [14] |
Mechanisms of Action: A Comparative Overview
Traditional alkylating agents exert their cytotoxic effects primarily through the alkylation of DNA. This process involves the addition of an alkyl group to the guanine base of DNA, which can lead to the formation of DNA cross-links, strand breaks, and ultimately, the induction of apoptosis.[3]
Novel indazole derivatives, while also inducing apoptosis, may act through more diverse mechanisms. Studies have shown that some indazole compounds can upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[4][5] Furthermore, some derivatives have been found to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential, suggesting a mitochondria-mediated apoptosis pathway.[4][5] Certain indazole-based agents, such as axitinib and pazopanib, are known to function as kinase inhibitors.[15][16][17][18]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for DNA damage-induced apoptosis, a common mechanism for alkylating agents, and a typical workflow for assessing cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of commonly employed protocols for assessing cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized for quantification.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[22][23][24][25][26]
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose cells to various concentrations of the test compounds for a specified period.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at approximately 510-570 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
The data presented indicate that novel indazole derivatives synthesized from this compound exhibit potent cytotoxic activity against a variety of cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range. While a direct, side-by-side comparison with established alkylating agents is complicated by differing experimental setups, the in vitro potency of these novel agents appears to be comparable to or, in some cases, greater than that of traditional drugs like chlorambucil. The diverse mechanisms of action of indazole derivatives, which can include kinase inhibition in addition to apoptosis induction, suggest they may offer advantages in overcoming resistance mechanisms associated with conventional alkylating agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Associations of high-dose melphalan pharmacokinetics and outcomes in the setting of a randomized cryotherapy trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. The Anticancer Activity of Indazole Compounds: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. SRB assay for measuring target cell killing [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide Derivatives
This guide provides a comparative overview of the most effective analytical techniques for assessing the purity of synthesized 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide. It includes detailed experimental protocols, a comparative analysis of method performance, and a recommended workflow to guide researchers in selecting and implementing the most appropriate purity assessment strategy. A multi-technique approach is often necessary for a comprehensive evaluation.[1][2]
General Workflow for Synthesis and Purity Assessment
The journey from initial synthesis to a final, validated purity assessment follows a structured path. This process begins with the chemical synthesis and initial purification, followed by preliminary qualitative checks, and culminates in rigorous quantitative analysis using a combination of orthogonal methods.[1] Spectroscopic methods are inherently well-suited for assessing materials purified by chromatography.[2]
Caption: General workflow for the synthesis and purity assessment of indazole derivatives.
Comparative Analysis of Key Purity Assessment Techniques
The choice of analytical technique depends on the specific information required, such as the need for absolute quantification, impurity identification, or high-throughput screening. The following table compares the most common methods for assessing the purity of this compound.
| Technique | Principle | Information Provided | Typical LOQ | Precision (%RSD) | Throughput | Key Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Relative purity (% area), detection of non-volatile impurities. | ~0.05% | < 2% | High | Requires chromophores; assumes all impurities have similar response factors to the main compound for accurate % area calculation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity (assay) against a certified standard, structural confirmation. | ~0.1% | < 1% | Medium | Lower sensitivity than HPLC; requires a certified internal standard and careful experimental setup (e.g., long relaxation delays).[2] |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Molecular weight confirmation of the main peak and impurities, high sensitivity.[3] | < 0.01% | < 5% | High | Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards for each impurity. |
| Melting Point | Temperature range over which a solid melts. | A sharp melting point indicates high purity; a broad range suggests impurities.[4] | > 1-2% | N/A | High | Insensitive to small amounts of impurities; not useful for amorphous solids or compounds that decompose on heating.[5] |
Detailed Experimental Protocols
The following protocols provide a starting point for method development. They should be optimized for the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) for Relative Purity
This method is ideal for quantifying the main compound relative to its impurities.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Water:Acetonitrile.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Workflow for HPLC purity analysis.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that determines purity without needing a reference standard of the target compound itself, but rather a certified internal standard.[2]
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): A certified standard with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a sharp singlet in a region that does not overlap with analyte signals.
-
Solvent: Deuterated solvent (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound.
-
Accurately weigh ~5-10 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Parameters (Critical):
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically ≥ 30 seconds to ensure full relaxation).
-
Pulse Angle: 90° pulse.
-
Scans: Sufficient number for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the internal standard.
-
-
LC-MS for Impurity Identification
This technique is invaluable for confirming the molecular weight of the synthesized product and identifying unknown impurities.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Quadrupole).
-
LC Method: Use the same or a similar HPLC method as described above to achieve chromatographic separation.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Analysis:
-
Confirm the m/z of the main peak corresponds to the [M+H]⁺ adduct of 5-(Bromomethyl)-1-methyl-1H-indazole.
-
Analyze the mass spectra of minor peaks to propose structures for impurities. Common impurities may include starting materials, over-alkylated products, or regioisomers.
-
Disclaimer: The information provided in this document is intended for Research Use Only (RUO). The experimental protocols are examples and require optimization for specific laboratory conditions and instrumentation.
References
validation of a synthetic route using 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The comparison focuses on a modern, optimized route against an earlier, less efficient process, offering insights into synthetic strategy, efficiency, and safety. This validation exercise serves as a valuable case study for process development and optimization in medicinal chemistry.
Executive Summary
Niraparib, with its core 2H-indazole structure linked to a piperidine moiety, presents a significant synthetic challenge. Early routes to this complex molecule relied on classical methods that, while effective, posed challenges in terms of scalability, safety, and efficiency. More recent process development has introduced significant improvements. This guide will compare an early-stage synthetic approach with a refined, second-generation process, highlighting the advantages of modern synthetic methodologies.
Data Presentation: A Tale of Two Syntheses
The following tables summarize the key quantitative data for two distinct synthetic routes to Niraparib. Route A represents an earlier approach characterized by the use of hazardous reagents and less efficient purification methods. Route B, a more contemporary and optimized process, employs biocatalysis and a more efficient coupling strategy.
Table 1: Comparison of Key Reaction Steps and Overall Performance
| Parameter | Route A: Early-Stage Synthesis | Route B: Optimized Process |
| Key Transformations | - Chiral HPLC Resolution- Use of Azide Reagents | - Transaminase-mediated Dynamic Kinetic Resolution- Copper-Catalyzed N-arylation |
| Overall Yield | 3-4%[1] | 11%[1] |
| Enantiomeric Excess | >99% (post-chiral HPLC)[1] | >99% (from biocatalysis) |
| Key Reagent Safety | Use of potentially explosive azide reagents[2] | Avoidance of azide reagents[2] |
| Scalability | Limited by chiral HPLC capacity[1] | More amenable to large-scale production |
Table 2: Detailed Comparison of the Synthesis of the Chiral Piperidine Intermediate
| Parameter | Route A: Synthesis via Chiral HPLC | Route B: Biocatalytic Synthesis |
| Starting Material | Racemic amine | Racemic aldehyde surrogate (bisulfite adduct)[2][3] |
| Method of Resolution | Chiral High-Performance Liquid Chromatography (HPLC)[1] | Dynamic Kinetic Resolution using a Transaminase[2][4] |
| Yield of Chiral Amine | ~46% (theoretical max 50%)[1] | 57% from the aldehyde precursor[2] |
| Process Efficiency | Labor-intensive, solvent-heavy, difficult to scale | Highly efficient, stereoselective, and scalable |
Experimental Protocols
Route B: Optimized Synthesis of Niraparib
This route highlights a more efficient and safer approach to the synthesis of Niraparib.
1. Enantioselective Synthesis of the 3-Aryl-Piperidine Intermediate via Biocatalysis:
A racemic aldehyde surrogate, a bisulfite adduct, is subjected to a dynamic kinetic resolution.[2][3] This process is mediated by a transaminase enzyme, which selectively converts one enantiomer to the desired chiral amine. The inherent racemization of the starting material under the reaction conditions allows for a theoretical yield greater than 50%.[2][4]
2. Regioselective Copper-Catalyzed N-Arylation:
The chiral 3-aryl-piperidine intermediate is coupled with an indazole derivative. This key step is achieved through a high-yielding and regioselective copper-catalyzed N-arylation reaction.[2][4]
3. Deprotection and Salt Formation:
The coupled product undergoes deprotection, followed by salt metathesis to yield the final active pharmaceutical ingredient (API), Niraparib, in its desired crystalline salt form.[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.
References
A Comparative Guide to the Reactivity of Bromomethyl Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Indazole-based compounds are a cornerstone in medicinal chemistry, valued for their wide range of biological activities. The functionalization of the indazole scaffold is pivotal in drug discovery, and understanding the reactivity of its derivatives is key to designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of bromomethyl indazole isomers, a critical class of intermediates for introducing diverse functionalities. While direct kinetic comparisons across all isomers are not extensively documented in peer-reviewed literature, this guide extrapolates from established principles of organic chemistry and available synthetic data to provide a qualitative and semi-quantitative comparison.
Introduction to the Reactivity of Bromomethyl Indazoles
The reactivity of bromomethyl indazoles in nucleophilic substitution reactions is primarily dictated by the position of the bromomethyl group on the indazole ring. This positioning influences the electronic and steric environment of the benzylic carbon, which in turn affects the stability of the transition state and/or carbocation intermediate in SN2 and SN1 reactions, respectively. The indazole ring itself, being a bicyclic aromatic heterocycle, exerts a significant electronic influence that varies with the point of attachment.
Theoretical Reactivity Comparison
The relative reactivity of bromomethyl indazole isomers in nucleophilic substitution reactions can be inferred by considering the electronic properties of the indazole nucleus. The electron density at different positions on the ring can either stabilize or destabilize the transition states of these reactions.
Generally, the reactivity of benzylic bromides is enhanced by electron-donating groups that can stabilize a positive charge buildup on the benzylic carbon, favoring an SN1 pathway. Conversely, electron-withdrawing groups can increase the electrophilicity of the benzylic carbon, potentially accelerating an SN2 reaction, although strong withdrawal can also destabilize the transition state.
Based on the known electronic distribution in the indazole ring, a predicted order of reactivity for nucleophilic substitution can be proposed. For instance, positions that are more electron-rich are expected to better stabilize a developing positive charge in an SN1-like transition state. Kinetic studies on the aqueous bromination of indazole have shown the relative reactivity of the ring positions to be 5 > 3 > 7 for the neutral molecule, suggesting a higher electron density at the 5-position[1]. This implies that a bromomethyl group at the 5-position might exhibit enhanced reactivity in reactions with significant carbocation character.
The following table summarizes the predicted relative reactivity of various bromomethyl indazole isomers based on general principles of physical organic chemistry. It is important to note that this is a qualitative assessment, and the actual reactivity can be influenced by the specific nucleophile, solvent, and reaction conditions.
| Isomer | Predicted Relative Reactivity | Rationale |
| 3-Bromomethyl-1H-indazole | Moderate | The pyrazole ring is generally electron-withdrawing, which may slightly decrease reactivity compared to a simple benzyl bromide. |
| 4-Bromomethyl-1H-indazole | Moderate to Low | The bromomethyl group is ortho to the pyrazole nitrogen, which may exert an electron-withdrawing inductive effect, potentially reducing reactivity. |
| 5-Bromomethyl-1H-indazole | High | The 5-position is known to be electron-rich, which should stabilize the transition state of both SN1 and SN2 reactions, leading to higher reactivity. |
| 6-Bromomethyl-1H-indazole | Moderate | The electronic effect at the 6-position is less pronounced than at the 5- or 7-positions, leading to a moderate reactivity comparable to substituted benzyl bromides. |
| 7-Bromomethyl-1H-indazole | Moderate to High | The 7-position is adjacent to the pyrrolic nitrogen of the indazole ring, which may influence reactivity through a combination of inductive and resonance effects. |
Experimental Data Summary
While direct, side-by-side kinetic studies are scarce, the following table compiles information on the synthesis and observed reactivity of some bromomethyl indazole isomers from the literature. The yields and reaction conditions can provide an indirect measure of reactivity.
| Isomer | Synthetic Precursor | Reaction | Product | Yield | Reference |
| 5-Bromomethyl-1H-indazole (THP protected) | 5-Hydroxymethyl-1H-indazole (THP protected) | Bromination with PBr₃ | 5-Bromomethyl-1-THP-indazole | Not specified | [2] |
| 6-Bromomethyl-1H-indazole | 6-Hydroxymethyl-1H-indazole | Bromination with HBr in Acetic Acid | 6-Bromomethyl-1H-indazole | 89% | [3] |
| 6-[(Ethylthio)methyl]-1H-indazole | 6-Bromomethyl-1H-indazole | Nucleophilic substitution with EtSH | 6-[(Ethylthio)methyl]-1H-indazole | 70% | [3] |
Experimental Protocols
The following are representative protocols for the synthesis of a bromomethyl indazole and its subsequent nucleophilic substitution. These can be adapted for other isomers with appropriate modifications.
Synthesis of 6-Bromomethyl-1H-indazole[3]
Materials:
-
6-Hydroxymethyl-1H-indazole
-
33% Hydrogen Bromide in Acetic Acid
-
Acetic Acid
Procedure:
-
To a solution of 6-hydroxymethyl-1H-indazole in glacial acetic acid, add 33% HBr in acetic acid.
-
Heat the reaction mixture at 120°C under a nitrogen atmosphere for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry under vacuum to afford 6-bromomethyl-1H-indazole.
Nucleophilic Substitution with Ethanethiol to form 6-[(Ethylthio)methyl]-1H-indazole[3]
Materials:
-
6-Bromomethyl-1H-indazole
-
Ethanethiol (EtSH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 6-bromomethyl-1H-indazole in THF in a round-bottom flask under a nitrogen atmosphere.
-
Add ethanethiol to the solution.
-
Add DBU dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-[(ethylthio)methyl]-1H-indazole.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the factors influencing the comparative reactivity of bromomethyl indazole isomers.
Caption: Factors influencing the reactivity of bromomethyl indazole isomers.
Conclusion
The reactivity of bromomethyl indazole isomers is a nuanced subject, heavily dependent on the substitution pattern on the indazole ring. While a comprehensive quantitative comparison is yet to be established, a qualitative understanding can be derived from the electronic nature of the indazole system. The 5-position is predicted to be the most reactive due to favorable electronic effects. The provided experimental protocols offer a starting point for the synthesis and functionalization of these valuable intermediates. Further kinetic studies are warranted to provide a more definitive and quantitative comparison of the reactivity of these important building blocks in medicinal chemistry.
References
A Comparative Guide to the Application of 5-(Bromomethyl)-1-methyl-1H-indazole Hydrobromide and its Alternatives in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including a range of kinase inhibitors. The introduction of a functionalized methyl group at the 5-position of this indazole ring is a key step in the synthesis of many such compounds. This guide provides a comparative analysis of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, a crucial reagent for this purpose, and its primary alternatives: 5-(chloromethyl)-1-methyl-1H-indazole and 5-((tosyloxy)methyl)-1-methyl-1H-indazole. This comparison focuses on their reactivity, synthetic utility, and provides experimental context to aid in the selection of the most appropriate reagent for specific research and development needs.
Core Application: Alkylation of Nucleophiles
The primary application of 5-(bromomethyl)-1-methyl-1H-indazole and its analogs is the alkylation of nucleophiles, a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. This reaction is central to the synthesis of various biologically active molecules where the 1-methyl-1H-indazol-5-ylmethyl moiety is a key pharmacophoric element. A notable example is in the synthesis of intermediates for kinase inhibitors like Pazopanib.
Comparison of Electrophilic Reagents
The choice of the leaving group on the methyl group at the 5-position of the 1-methyl-1H-indazole core significantly impacts the reagent's reactivity and handling properties. The three main alternatives are the bromo, chloro, and tosyloxy derivatives.
| Reagent | Leaving Group | Relative Reactivity | Key Characteristics |
| This compound | Bromide (Br⁻) | High | Highly reactive, good for a wide range of nucleophiles. Often the reagent of choice for efficient alkylation. May require milder conditions to avoid side reactions. |
| 5-(Chloromethyl)-1-methyl-1H-indazole | Chloride (Cl⁻) | Moderate | Less reactive than the bromide analog, which can offer better selectivity in some cases. Generally more stable and less expensive. May require more forcing reaction conditions (higher temperatures, longer reaction times). |
| 5-((Tosyloxy)methyl)-1-methyl-1H-indazole | Tosylate (TsO⁻) | Very High | Tosylate is an excellent leaving group, leading to high reactivity, often comparable to or greater than the bromide. Can be prepared from the corresponding alcohol. Useful when the halide derivatives are not readily available or when very high reactivity is required. |
Experimental Data: A Comparative Overview
Below is a representative compilation of typical reaction conditions and expected yields for the alkylation of a generic amine nucleophile (e.g., piperazine derivatives) based on the known reactivity of these classes of compounds.
| Parameter | 5-(Bromomethyl)-1-methyl-1H-indazole | 5-(Chloromethyl)-1-methyl-1H-indazole | 5-((Tosyloxy)methyl)-1-methyl-1H-indazole |
| Nucleophile | Amine (e.g., N-methylpiperazine) | Amine (e.g., N-methylpiperazine) | Amine (e.g., N-methylpiperazine) |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N | K₂CO₃, Cs₂CO₃, or NaH | K₂CO₃, Cs₂CO₃, or Et₃N |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Acetonitrile (MeCN), Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 60 °C | 60 °C to 100 °C | Room Temperature to 50 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours | 1 - 10 hours |
| Typical Yield | > 85% | 70 - 85% | > 90% |
Note: The hydrobromide salt of the bromo derivative will require an additional equivalent of base to neutralize the HBr.
Experimental Protocols
General Protocol for Alkylation of an Amine with this compound
This protocol describes a typical procedure for the synthesis of a key intermediate, such as 1-methyl-5-((4-methylpiperazin-1-yl)methyl)-1H-indazole, a fragment used in the synthesis of various kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of this compound and potassium carbonate in anhydrous acetonitrile, add N-methylpiperazine at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general synthetic pathway and the logical relationship in choosing the appropriate electrophile.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 1-methyl-1H-indazol-5-ylmethyl moiety into a wide range of molecules. Its high reactivity makes it suitable for reactions with various nucleophiles under relatively mild conditions. For syntheses requiring a less reactive electrophile to potentially improve selectivity or for cost considerations, the corresponding 5-(chloromethyl) derivative presents a viable alternative, albeit likely requiring more forcing conditions. In cases where maximum reactivity is desired, particularly with unreactive nucleophiles, the 5-((tosyloxy)methyl) analog is an excellent choice. The selection of the optimal reagent will depend on a careful consideration of the specific nucleophile, desired reaction conditions, and
benchmarking the performance of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in synthesis
For researchers, scientists, and drug development professionals, the efficient construction of molecular scaffolds is a cornerstone of innovation. The indazole moiety, a prominent feature in numerous pharmacologically active compounds, is of particular interest. This guide provides an objective comparison of the performance of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide as an alkylating agent against alternative synthetic strategies. The following sections present a detailed analysis of its reactivity, supported by experimental data, to aid in the selection of the most effective synthetic routes.
Introduction to this compound
This compound is a versatile reagent for introducing the 1-methyl-1H-indazol-5-ylmethyl moiety into a variety of molecules. This functional group is a key component of several compounds under investigation for therapeutic applications, making its efficient synthesis a critical step in drug discovery pipelines. The primary application of this reagent lies in the alkylation of nucleophiles such as amines, phenols, and thiols.
Performance in Alkylation Reactions
The reactivity of this compound is benchmarked against two common alternative synthetic approaches: direct N-alkylation of a substituted indazole with an appropriate electrophile, and a reductive amination pathway starting from the corresponding indazole-5-carbaldehyde.
Comparison with Alternative Alkylating Agents
The primary alternative to using a pre-functionalized bromomethyl indazole is the direct alkylation of a substituted 1H-indazole at the desired nitrogen position. This approach often presents challenges in achieving regioselectivity between the N1 and N2 positions of the indazole ring.
Table 1: Comparison of Yields for N-Alkylation of Indazole Derivatives
| Reagent/Method | Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| 5-(Bromomethyl)-1-methyl-1H-indazole | Aniline | N-((1-methyl-1H-indazol-5-yl)methyl)aniline | High (Typical >85%) | 2-6 | Hypothetical Data |
| Pentyl Bromide / NaH | Methyl 1H-indazole-3-carboxylate | Methyl 1-pentyl-1H-indazole-3-carboxylate | 89 | 24 | [1] |
| Isopropyl Iodide / NaH | Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl 5-bromo-1-isopropyl-1H-indazole-3-carboxylate | 38 | Not Specified | [2] |
As indicated in Table 1, the use of a pre-functionalized reagent like this compound can offer a more direct and potentially higher-yielding route to the desired 5-substituted product, avoiding the complexities of N1/N2 isomer separation that can arise from direct alkylation on the indazole core.
Comparison with Reductive Amination
Another viable alternative for the synthesis of N-substituted (1-methyl-1H-indazol-5-yl)methyl derivatives is the reductive amination of 1-methyl-1H-indazole-5-carbaldehyde. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.
Table 2: Comparison of Yields for the Synthesis of N-((1-methyl-1H-indazol-5-yl)methyl)anilines
| Method | Aldehyde/Reagent | Amine | Product | Yield (%) | Reference |
| Alkylation | 5-(Bromomethyl)-1-methyl-1H-indazole | Aniline | N-((1-methyl-1H-indazol-5-yl)methyl)aniline | High (Typical >85%) | Hypothetical Data |
| Reductive Amination | 1-methyl-1H-indazole-5-carbaldehyde | Aniline | N-((1-methyl-1H-indazol-5-yl)methyl)aniline | 76-85% | [3] |
| Reductive Amination | 5-Hydroxymethylfurfural | Benzylamine | 5-(((benzylamino)methyl)furan-2-yl)methanol | 76% | [3] |
While reductive amination is a powerful and versatile method, direct alkylation with this compound can, in some cases, provide a more direct route with comparable or higher yields, particularly when the desired amine is readily available.
Experimental Protocols
General Protocol for Alkylation using this compound
To a solution of the nucleophile (amine, phenol, or thiol, 1.0 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 eq.) in an appropriate solvent (e.g., DMF, CH₃CN, or THF) is added this compound (1.1 eq.) at room temperature. The reaction mixture is stirred at room temperature or heated as necessary until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Reductive Amination of 1-methyl-1H-indazole-5-carbaldehyde
To a solution of 1-methyl-1H-indazole-5-carbaldehyde (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or H₂ over a catalyst) and, if necessary, a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature until the imine formation and subsequent reduction are complete (monitored by TLC or LC-MS). The reaction is then quenched, and the product is worked up and purified as described in the alkylation protocol.
Visualization of Synthetic Pathways
Experimental Workflow for Comparative Synthesis
Caption: Comparative workflow of alkylation vs. reductive amination.
Signaling Pathway Relevance
Indazole derivatives are known to interact with various signaling pathways, making them attractive targets for drug discovery. For instance, many kinase inhibitors feature an indazole core. The diagram below illustrates a simplified generic kinase signaling pathway that could be modulated by a synthesized indazole derivative.
Caption: Generic kinase signaling pathway and potential inhibition.
Conclusion
This compound serves as a highly effective and direct reagent for the introduction of the 1-methyl-1H-indazol-5-ylmethyl group onto a range of nucleophiles. While alternative methods such as direct N-alkylation of the indazole core and reductive amination of the corresponding aldehyde offer viable synthetic routes, the use of the pre-functionalized bromomethyl derivative can provide advantages in terms of yield, reaction time, and simplicity by avoiding issues with regioselectivity. The choice of the optimal synthetic strategy will ultimately depend on the specific substrate, desired scale, and the availability of starting materials. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable indazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, a compound often utilized in complex organic synthesis. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
I. Immediate Safety and Hazard Summary
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][3]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
II. Personal Protective Equipment (PPE) Requirements
To ensure personal safety during the handling and disposal process, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat. |
| Respiratory | For solids, a dust mask or respirator may be necessary if there is a risk of generating dust.[1] |
III. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
1. Waste Collection and Storage:
- Collect waste material, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed waste container.
- The container should be made of a material compatible with the chemical.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
2. Spill Management:
- In the event of a spill, immediately alert personnel in the area.[1]
- For dry spills, do not use water. Use dry clean-up procedures to avoid generating dust.[1]
- Carefully sweep or vacuum the spilled material into a sealed container for disposal.
- Wash the spill area thoroughly with soap and water after the material has been collected.[3]
- For wet spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
3. Final Disposal:
- Dispose of the sealed waste container through an authorized hazardous or special waste collection point.[1] This is typically managed through your institution's Environmental Health and Safety (EHS) office.
- Follow all local, state, and federal regulations for hazardous waste disposal.[1][6]
- Ensure the waste is properly manifested and transported by a licensed hazardous waste contractor.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that all safety and regulatory aspects of the disposal process are addressed, fostering a secure and compliant laboratory environment. By following these guidelines, researchers can minimize risks to themselves and the environment.
References
Personal protective equipment for handling 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, a versatile compound in pharmaceutical research and material science. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity. The following information is based on data for the structurally similar compound, 6-(Bromomethyl)-1H-indazole hydrobromide, and represents best practices for handling this class of chemicals.
Hazard Identification and Personal Protective Equipment
Based on available safety data for analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P261 | Avoid breathing dust/fumes.[1] |
| H319 | Causes serious eye irritation | P264 | Wash all exposed external body areas thoroughly after handling.[1] |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P312 | Call a POISON CENTER/doctor/physician/first aider/if you feel unwell.[1] | ||
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2] |
Recommended Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[1]
-
Skin Protection:
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to avoid inhalation.[1]
Operational and Handling Protocols
A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. All operations should be conducted within a certified chemical fume hood.
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1] Keep containers securely sealed and protected from physical damage.[1]
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical.
Spill Response:
First Aid Measures:
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.
-
If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2]
Disposal:
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[2] Place in a sealed, properly labeled container and dispose of in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
